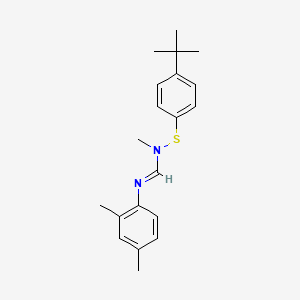
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Sulfanyl Group: The initial step involves the introduction of the sulfanyl group to the methanimidamide backbone. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable halide under basic conditions.
Aromatic Substitution: The next step involves the substitution of the aromatic rings with the desired substituents, such as the 2,4-dimethylphenyl and 4-tert-butylphenyl groups. This can be accomplished through electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-n-methyl-methanimidamide
- N-(4-tert-butylphenyl)-n-methyl-methanimidamide
Uniqueness
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is unique due to the presence of both 2,4-dimethylphenyl and 4-tert-butylphenyl groups, which confer distinct steric and electronic properties. These features may enhance its reactivity and binding affinity compared to similar compounds.
Properties
CAS No. |
58830-31-2 |
|---|---|
Molecular Formula |
C20H26N2S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide |
InChI |
InChI=1S/C20H26N2S/c1-15-7-12-19(16(2)13-15)21-14-22(6)23-18-10-8-17(9-11-18)20(3,4)5/h7-14H,1-6H3 |
InChI Key |
LOYWPTGGWAAHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CN(C)SC2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


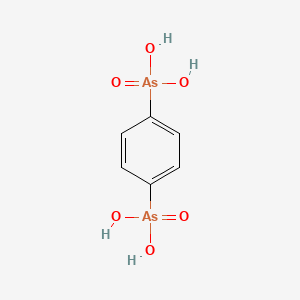
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
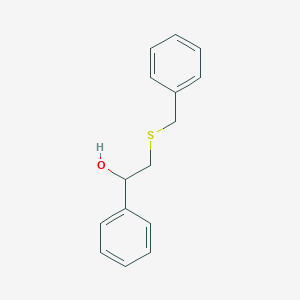
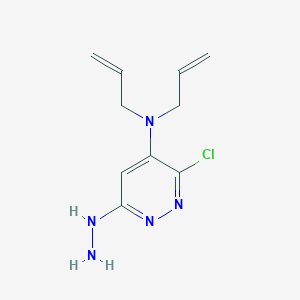
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)

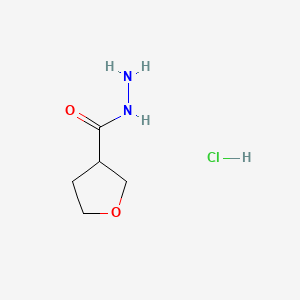
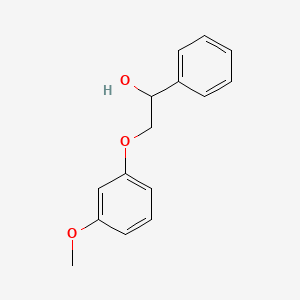
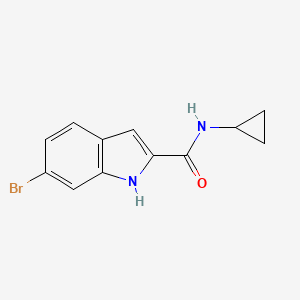
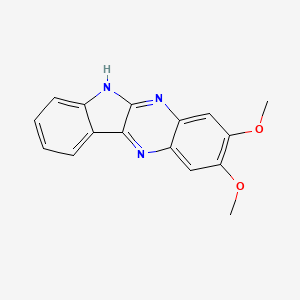
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

